An In-depth Technical Guide to 1-Bromo-3-hexene: CAS Numbers, Properties, and Synthetic Applications
An In-depth Technical Guide to 1-Bromo-3-hexene: CAS Numbers, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-3-hexene, a valuable reagent in organic synthesis. It details the distinct properties of its geometric isomers, outlines key experimental protocols for its synthesis and subsequent reactions, and presents a visual representation of a common synthetic workflow.
Chemical Identification and Properties
1-Bromo-3-hexene is an organobromine compound with the chemical formula C₆H₁₁Br. The presence of a double bond at the C3 position gives rise to two geometric isomers: (Z)-1-Bromo-3-hexene (cis) and (E)-1-Bromo-3-hexene (trans). A mixture of these isomers or an unspecified isomeric form is also commercially available. Each form is uniquely identified by its CAS number.
Table 1: CAS Numbers and Synonyms for 1-Bromo-3-hexene Isomers
| Isomer | CAS Number | Common Synonyms |
| (Z)-1-Bromo-3-hexene | 5009-31-4 | cis-1-Bromo-3-hexene, (Z)-3-Hexenyl bromide |
| (E)-1-Bromo-3-hexene | 63281-96-9 | trans-1-Bromo-3-hexene, (E)-3-Hexenyl bromide |
| 1-Bromo-3-hexene (Isomer mixture/unspecified) | 84254-20-6 | 1-bromohex-3-ene |
The distinct spatial arrangement of the substituents around the double bond in the (E) and (Z) isomers influences their physical properties. A summary of the key chemical and physical properties is presented in Table 2.
Table 2: Chemical and Physical Properties of 1-Bromo-3-hexene Isomers
| Property | (Z)-1-Bromo-3-hexene | (E)-1-Bromo-3-hexene | 1-Bromo-3-hexene (Isomer mixture/unspecified) |
| Molecular Formula | C₆H₁₁Br[1] | C₆H₁₁Br[2] | C₆H₁₁Br[3] |
| Molecular Weight | 163.06 g/mol [4][5] | 163.06 g/mol [2] | 163.06 g/mol [3] |
| Boiling Point | 149-151 °C[5][6] | N/A | N/A |
| Density | 1.213 g/cm³ (calculated)[6] | N/A | N/A |
| Refractive Index | 1.4715 (at 20 °C)[5][6] | N/A | N/A |
| Solubility | Very slightly soluble in water (0.13 g/L at 25 °C, calculated)[6] | N/A | N/A |
| Flash Point | 43.2 °C (calculated)[6] | N/A | N/A |
Synthesis of 1-Bromo-3-hexene: Experimental Protocol
The stereoselective synthesis of 1-Bromo-3-hexene isomers is most commonly achieved through the reaction of the corresponding (E)- or (Z)-3-hexen-1-ol with a brominating agent, such as phosphorus tribromide (PBr₃). This reaction proceeds with inversion of configuration.
General Protocol for the Synthesis of 1-Bromo-3-hexene from 3-Hexen-1-ol
Materials:
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(E)- or (Z)-3-hexen-1-ol
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Phosphorus tribromide (PBr₃)
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Anhydrous diethyl ether or other suitable aprotic solvent
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Pyridine (optional, to neutralize liberated HBr)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, condenser, and distillation apparatus.
Procedure:
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Reaction Setup: A solution of the respective 3-hexen-1-ol isomer in anhydrous diethyl ether is placed in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath to 0 °C. A small amount of pyridine can be added to the alcohol solution.
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Addition of PBr₃: Phosphorus tribromide (approximately 0.33 to 0.4 equivalents) is dissolved in anhydrous diethyl ether and added dropwise to the cooled alcohol solution via the dropping funnel with continuous stirring. The addition rate should be controlled to maintain the reaction temperature below 10 °C.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: The reaction mixture is carefully poured onto crushed ice and then neutralized with a saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
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Purification: The solvent is removed under reduced pressure, and the crude 1-Bromo-3-hexene is purified by fractional distillation under reduced pressure to yield the desired isomer.
Synthetic Applications: Experimental Workflows
1-Bromo-3-hexene is a versatile building block in organic synthesis, primarily utilized in carbon-carbon bond-forming reactions. The presence of the double bond and the reactive carbon-bromine bond allows for a variety of transformations, including Grignard reactions and palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings.
Logical Workflow for a Grignard Reaction
The following diagram illustrates the logical steps involved in a typical Grignard reaction using 1-Bromo-3-hexene as the starting material to form a secondary alcohol.
Experimental Protocol for a Suzuki Cross-Coupling Reaction
This protocol outlines a general procedure for the Suzuki coupling of an alkenyl halide like 1-Bromo-3-hexene with an organoboron compound.
Materials:
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1-Bromo-3-hexene (E or Z isomer)
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Aryl or vinyl boronic acid or ester
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
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Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
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Solvent (e.g., Toluene, Dioxane, THF, with water)
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Schlenk flask or sealed tube, condenser, magnetic stirrer, heating mantle, and inert atmosphere (Nitrogen or Argon).
Procedure:
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Reaction Setup: The Schlenk flask is charged with the boronic acid derivative, the base, and a magnetic stir bar. The flask is evacuated and backfilled with an inert gas three times.
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Addition of Reagents: 1-Bromo-3-hexene, the solvent system, and the palladium catalyst are added under the inert atmosphere.
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Reaction Progression: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
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Work-up: The reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Workflow for a Suzuki Cross-Coupling Reaction
The following diagram outlines the key stages of a Suzuki cross-coupling reaction involving 1-Bromo-3-hexene.
Safety Information
1-Bromo-3-hexene is a flammable liquid and vapor. It is also a skin and eye irritant and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood.
This technical guide serves as a foundational resource for professionals working with 1-Bromo-3-hexene. For specific applications, further literature review and experimental optimization are recommended.
